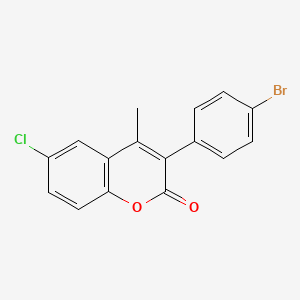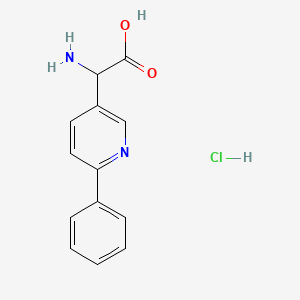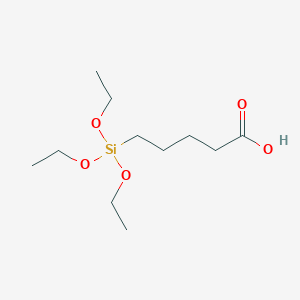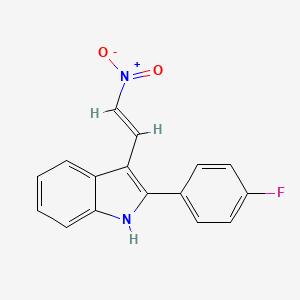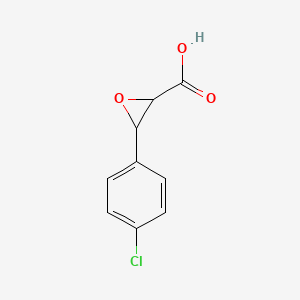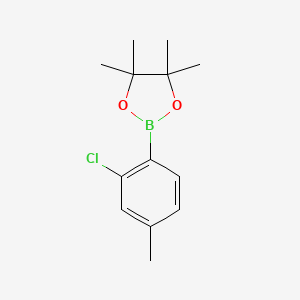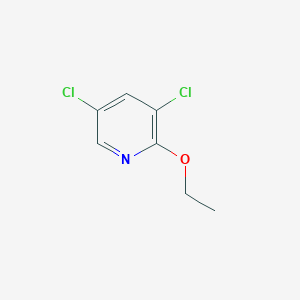
3-Trifluoromethoxy-propylamine
Overview
Description
The trifluoromethoxy group is a chemical group -O-CF3. It can be seen as a methoxy group -O-CH3 whose hydrogen atoms are replaced by fluorine atoms . Compounds having this functional group are of some relevance as pharmaceuticals .
Synthesis Analysis
The synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle . The trifluoromethoxy group is becoming more and more important in both agrochemical research and pharmaceutical chemistry .Chemical Reactions Analysis
The trifluoromethoxy group has been involved in several chemical reactions, such as coupling reactions, nucleophilic reactions, and electrophilic reactions .Scientific Research Applications
Conducting Membranes for Elevated Temperatures
A novel ionic liquid of trifluoroacetic propylamine was synthesized and used to prepare anhydrous, conducting membranes based on polymers of sulfonated poly (ether ether) ketone (SPEEK) or polyvinylidenefluoride (PVDF). These membranes showed promising ionic conductivity and mechanical strength at elevated temperatures and under anhydrous conditions, highlighting their potential in high-temperature applications (Che, Sun, & He, 2008).
Advances in Trifluoromethoxylation Reagents
The trifluoromethoxy group's unique properties have made it a novel moiety in various fields. Despite its promising applications, synthesizing CF3O-containing compounds remains challenging due to indirect synthetic strategies. Recent developments in new trifluoromethoxylation reagents have made these compounds more accessible, which could have significant implications for materials science and pharmaceuticals (Zhang & Tang, 2019).
Electrogenerated Chemiluminescence
Research into the electrooxidation of Ru(bpy)(3)(2+) and tri-n-propylamine has revealed a new route involving the intermediacy of TPrA cation radicals in the generation of light. This finding could open new avenues for the development of chemiluminescence-based diagnostic and analytical tools (Miao, Choi, & Bard, 2002).
Catalytic and Selective Generation of OCF3 Radical
A redox-active cationic reagent was developed for the formation of the OCF3 radical in a controllable, selective, and catalytic fashion under visible-light photocatalytic conditions. This breakthrough allows for the catalytic, intermolecular C-H trifluoromethoxylation of a broad array of (hetero)arenes and biorelevant compounds, showcasing the potential for creating trifluoromethoxylated molecules with enhanced properties (Zheng et al., 2018).
Enantioselective Trifluoromethoxylation
The first copper-catalyzed enantioselective trifluoromethoxylation of propargyl sulfonates using trifluoromethyl arylsulfonate (TFMS) as the trifluoromethoxy source was described. This method achieved up to 96% ee, indicating significant progress in the field of asymmetric synthesis and the development of enantioselective trifluoromethoxylation techniques (Hou et al., 2023).
Safety and Hazards
Mechanism of Action
Target of Action
Trifluoromethoxy (cf3o) group has been recognized as a novel moiety in various fields due to its unique features . It’s worth noting that the synthesis of CF3O-containing compounds is still a challenge due to indirect synthetical strategies and volatile reagent which is hard to handle .
Mode of Action
It’s known that several innovative reagents have been developed to facilitate the trifluoromethoxylation reaction and make cf3o-containing compounds more accessible .
Biochemical Pathways
A 4-hydroxy-3′-trifluoromethoxy-substituted resveratrol derivative has been shown to inhibit no production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ros accumulation and the population of apoptotic cells in an oxidative stress cell model .
Pharmacokinetics
It’s known that the trifluoromethoxy (cf3o) group has become a novel moiety in various fields because of its unique features .
Biochemical Analysis
Biochemical Properties
The trifluoromethoxy group in 3-Trifluoromethoxy-propylamine has strong electron absorption and high lipophilicity . This group can modify the properties of drugs and material molecules
Cellular Effects
The cellular effects of this compound are not well-studied. A 4-hydroxy-3’-trifluoromethoxy-substituted resveratrol derivative, owing to its superior cell accumulation, could inhibit NO production in an inflammatory cell model, inhibit oxidative cytotoxicity, and reduce ROS accumulation and the population of apoptotic cells in an oxidative stress cell model .
properties
IUPAC Name |
3-(trifluoromethoxy)propan-1-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8F3NO/c5-4(6,7)9-3-1-2-8/h1-3,8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IDEVNGSFUOMYFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CN)COC(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8F3NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
143.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




